N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide is a complex organic compound featuring a thiophene ring, a phenylthio group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and phenylthio precursors, which undergo a series of reactions including alkylation, hydroxylation, and amidation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide: shares similarities with other thiophene and phenylthio derivatives.
Thiophene derivatives: Known for their aromatic properties and potential biological activities.
Phenylthio derivatives: Studied for their chemical reactivity and applications in organic synthesis.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-14(15-7-4-11-21-15)8-10-17-16(19)9-12-20-13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPRYOKKPMMJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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